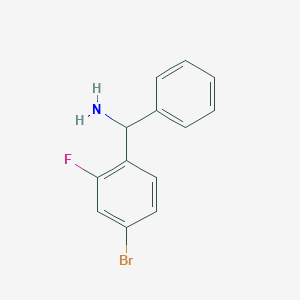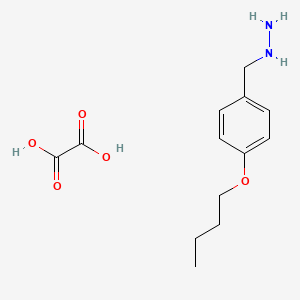
Hydrazine, (p-butoxybenzyl)-, oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes:: The synthetic preparation of this compound involves the reaction between p-butoxybenzylhydrazine and oxalic acid. The reaction proceeds as follows:
(4-butoxybenzyl)hydrazine+Oxalic acid→(4-butoxybenzyl)hydrazine ethanedioate
Reaction Conditions:: The reaction typically occurs under mild conditions, with the reactants dissolved in a suitable solvent (such as water or ethanol). Heating or refluxing the mixture facilitates the formation of the oxalate salt.
Industrial Production Methods:: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a basis for understanding the compound’s formation.
Análisis De Reacciones Químicas
Types of Reactions:: Hydrazine, (p-butoxybenzyl)-, oxalate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding hydrazones or other derivatives.
Reduction: Reduction of the oxalate salt yields the parent hydrazine compound.
Substitution: The hydrazine group can undergo nucleophilic substitution reactions.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation (using palladium on carbon) can reduce the oxalate salt.
Substitution: Various alkylating agents or acylating agents can be used for substitution reactions.
Major Products:: The major products depend on the specific reaction conditions. Oxidation leads to hydrazone derivatives, while reduction yields the parent hydrazine.
Aplicaciones Científicas De Investigación
Hydrazine, (p-butoxybenzyl)-, oxalate finds applications in:
Chemistry: As a reagent in organic synthesis.
Biology: For studying hydrazine derivatives’ effects on biological systems.
Medicine: Investigating potential therapeutic properties.
Industry: In the development of specialty chemicals.
Mecanismo De Acción
The compound’s mechanism of action likely involves interactions with cellular targets, including enzymes or receptors. Further research is needed to elucidate specific pathways.
Comparación Con Compuestos Similares
While detailed comparisons are scarce, this compound’s uniqueness lies in its p-butoxybenzylhydrazine moiety. Similar compounds include methylhydrazine and other hydrazine derivatives.
Propiedades
Número CAS |
75333-05-0 |
|---|---|
Fórmula molecular |
C13H20N2O5 |
Peso molecular |
284.31 g/mol |
Nombre IUPAC |
(4-butoxyphenyl)methylhydrazine;oxalic acid |
InChI |
InChI=1S/C11H18N2O.C2H2O4/c1-2-3-8-14-11-6-4-10(5-7-11)9-13-12;3-1(4)2(5)6/h4-7,13H,2-3,8-9,12H2,1H3;(H,3,4)(H,5,6) |
Clave InChI |
KMOYLUOYSGKILR-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)CNN.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-Nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B12830201.png)

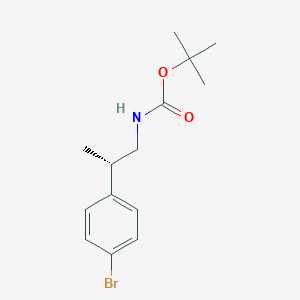

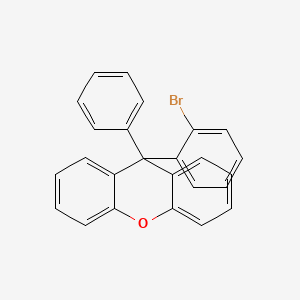
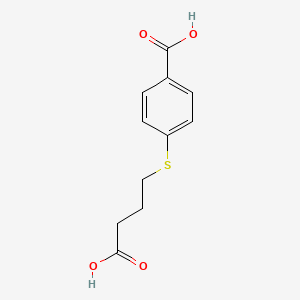
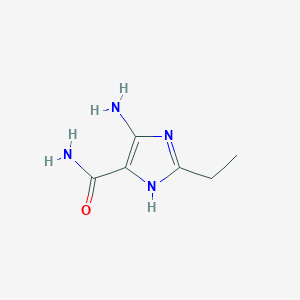

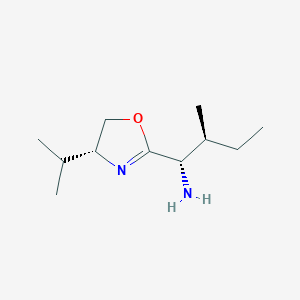
![5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B12830258.png)


![4-(2,3-Dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-1-yl)-1-piperidinecarboxylic acid (5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl ester;Rimegepant](/img/structure/B12830283.png)
